molecular formula C32H34Cl4N8O4S2Zn B2846388 Basic Green 5 CAS No. 224967-52-6

Basic Green 5

Cat. No.: B2846388
CAS No.: 224967-52-6
M. Wt: 865.98
InChI Key: ZGFKRQWRLSADBE-UHFFFAOYSA-J
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Mechanism of Action

Target of Action

As a biological material or organic compound, it is used in life science research

Mode of Action

It is known to be used in life science research

Pharmacokinetics

Pharmacokinetics is a crucial aspect of understanding a compound’s action as it outlines how the compound is absorbed, distributed, metabolized, and excreted in the body . These properties significantly impact the bioavailability of the compound, which in turn influences its efficacy and potential side effects.

Result of Action

It’s known that the compound is used in life science research , suggesting that it may have some influence at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Basic Green 5 is synthesized through a multi-step process. Initially, the precursor compound, Methylene Blue, is treated with hydrochloric acid and sodium nitrite. This is followed by treatment with nitric acid and zinc chloride to precipitate the double salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and precise temperature and pH control to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Basic Green 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while reduction can produce various reduced forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Basic Green 5 is unique due to its specific binding affinity for nucleic acids and proteins, making it particularly useful in biological and analytical applications. Its distinct chemical structure and properties also contribute to its effectiveness as a staining agent and antimicrobial compound.

Properties

IUPAC Name

dichlorozinc;[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H17N4O2S.4ClH.Zn/c2*1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;;;;;/h2*5-9H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKRQWRLSADBE-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl4N8O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

866.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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